molecular formula C2H5NO2S B7946137 2-Nitroethane-1-thiol CAS No. 53770-80-2

2-Nitroethane-1-thiol

Cat. No.: B7946137
CAS No.: 53770-80-2
M. Wt: 107.13 g/mol
InChI Key: JOGXYJKCOWWABM-UHFFFAOYSA-N
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Description

2-Nitroethane-1-thiol is a chemical compound with significant importance in various fields, including medical, environmental, and industrial research. It is characterized by the presence of both nitro and thiol functional groups, which contribute to its unique reactivity and applications.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Nitroethane-1-thiol are not fully understood. It is known that nitroalkanes, such as nitromethane and nitroethane, are hazardous environmental pollutants due to their toxicity and carcinogenic activity . Nitroalkanes are involved in various biochemical reactions, and they interact with several enzymes, proteins, and other biomolecules . Nitronate monooxygenases (NMOs) are key enzymes in nitroalkane catabolism

Cellular Effects

The cellular effects of this compound are currently unknown. Given the known toxicity of nitroalkanes, it is possible that this compound could have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. Nitroalkanes are known to undergo reactions involving a Michael donor (an enolate or other nucleophile) and a Michael acceptor (usually an α,β-unsaturated carbonyl) to produce a Michael adduct by creating a carbon-carbon bond at the acceptor’s β-carbon . It is possible that this compound may undergo similar reactions, but this requires further study.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are currently unknown. Nitro compounds are known to be quite unstable in the thermodynamic sense

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently unknown. Nitroalkanes such as nitroethane have been found to inhibit ruminal methanogenesis in vitro, and both nitroethane and 2-nitroethanol were more effective in reducing ruminal methane (CH4) production than 2-nitro-1-propanol

Metabolic Pathways

The metabolic pathways that this compound is involved in are currently unknown. Nitroalkane oxidases (NAO, E.C. 1.7.3.1) are flavoproteins that catalyze the oxidation of neutral nitroalkanes to the corresponding aldehydes or ketones, releasing nitrite and transferring electrons to O2 to form H2O2

Transport and Distribution

The transport and distribution of this compound within cells and tissues are currently unknown. Thiol-mediated transportation is a promising approach in nanomedicine design for solid tumor therapy

Preparation Methods

The synthesis of 2-Nitroethane-1-thiol can be achieved through various synthetic routes. One common method involves the reaction of 2-nitroethanol with thiourea under acidic conditions, followed by hydrolysis to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

2-Nitroethane-1-thiol undergoes several types of chemical reactions due to the presence of both nitro and thiol groups. Some of the key reactions include:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Nitroethane-1-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through thiol-ene and thiol-yne click chemistry.

    Biology: It is employed in the study of thiol-based redox biology and as a probe for thiol recognition in biological systems.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers and other materials through thiol-ene and thiol-epoxy reactions.

Comparison with Similar Compounds

2-Nitroethane-1-thiol can be compared with other nitroalkanes and thiols, such as nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane . While these compounds share some reactivity due to the nitro group, the presence of the thiol group in this compound provides unique reactivity and applications, particularly in thiol-based chemistry and biology .

Conclusion

This compound is a versatile compound with significant importance in various fields of research and industry. Its unique combination of nitro and thiol groups allows for a wide range of chemical reactions and applications, making it a valuable tool in scientific research and industrial processes.

Biological Activity

2-Nitroethane-1-thiol, a compound characterized by the presence of both nitro and thiol functional groups, has garnered attention in various fields of biological research. Its unique structure allows it to participate in redox reactions and interact with biological systems, making it a valuable subject for studying its biological activities.

This compound (CAS Number: 53770-80-2) is classified as a thiol compound, which plays a significant role in redox biology. The thiol group (-SH) is known for its reactivity, particularly in forming disulfide bonds and participating in electron transfer processes. The nitro group (-NO2) can influence the compound's electrophilicity and overall reactivity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. A study synthesized a series of Michael-type addition products based on this compound, revealing their effectiveness against multidrug-resistant pathogens, including bacteria and fungi. The synthesized compounds demonstrated varying degrees of antibacterial and antifungal activities, suggesting that modifications to the thiol structure can enhance efficacy against specific microbial strains .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL
Derivative IIaMycobacterium tuberculosis8 µg/mL

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cell lines. It was found to induce cell death in certain cancer cell lines while exhibiting lower toxicity in normal cells. This selective cytotoxicity makes it a potential candidate for further development in cancer therapeutics. For instance, studies on human cancer cell lines such as HeLa and MCF-7 showed that the compound could inhibit cell proliferation effectively .

The mechanism by which this compound exerts its biological effects is primarily through its ability to form reactive species that can modify cellular proteins and nucleic acids. This reactivity is attributed to the electrophilic nature of the nitro group, which can facilitate interactions with nucleophilic sites within biomolecules, leading to alterations in their function. Additionally, the thiol group can participate in redox reactions, influencing cellular oxidative stress levels.

Case Study 1: Antibacterial Efficacy

In a controlled study, researchers evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound showed significant inhibition at concentrations as low as 32 µg/mL, indicating its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

A series of experiments were conducted on human breast cancer cells (MCF-7) treated with varying concentrations of this compound. Results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Properties

IUPAC Name

2-nitroethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2S/c4-3(5)1-2-6/h6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGXYJKCOWWABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564052
Record name 2-Nitroethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53770-80-2
Record name 2-Nitroethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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